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molecular formula C14H15NO2 B8499334 Methyl 6,7,8,9-tetrahydro-5H-carbazole-1-carboxylate

Methyl 6,7,8,9-tetrahydro-5H-carbazole-1-carboxylate

Cat. No. B8499334
M. Wt: 229.27 g/mol
InChI Key: UUQGGRYGFAPQAL-UHFFFAOYSA-N
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Patent
US08080566B1

Procedure details

A 150-mL round-bottom flask was placed a solution of methyl 2-hydrazinylbenzoate (7.81 g, 1.00 equiv, 1%) in AcOH (70 mL). To this solution was added cyclohexanone (4.5 g, 45.92 mmol, 1.00 equiv) dropwise with stirring at 80° C. The resulting solution was heated to reflux for 2 hr in an oil bath. Upon completion, the reaction was then quenched with water (50 mL). The solids were collected by filtration and washed with H2O (2×50 mL) affording methyl 6,7,8,9-tetrahydro-5H-carbazole-1-carboxylate as white solid (6 g, 55.8%).
Quantity
7.81 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:12]=[CH:11][CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6])N.[C:13]1(=O)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>CC(O)=O>[C:4]1([C:5]([O:7][CH3:8])=[O:6])[C:3]2[NH:1][C:14]3[CH2:15][CH2:16][CH2:17][CH2:18][C:13]=3[C:12]=2[CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
7.81 g
Type
reactant
Smiles
N(N)C1=C(C(=O)OC)C=CC=C1
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 150-mL round-bottom flask was placed
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hr in an oil bath
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Upon completion, the reaction was then quenched with water (50 mL)
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with H2O (2×50 mL)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=2C=3CCCCC3NC12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 55.8%
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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